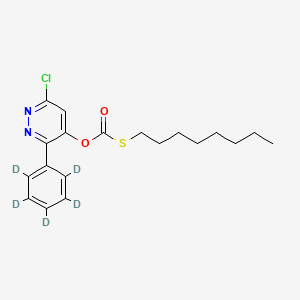

Pyridate-d5

Description

Pyridate-d5 (O-(6-chloro-3-(phenyl-d5)pyridazin-4-yl) S-octyl carbonothioate) is a deuterated analog of the herbicide Pyridate, where five hydrogen atoms in the phenyl group are replaced with deuterium . Its molecular formula is C₁₉H₁₈D₅ClN₂O₂S, with a molecular weight of 383.96 g/mol (vs. 378.92 g/mol for non-deuterated Pyridate). This isotopic labeling enhances its utility in analytical chemistry, particularly as an internal standard for mass spectrometry-based quantification of Pyridate residues in environmental or biological samples . This compound retains the core pyridazine ring and thioester functional group of Pyridate, ensuring structural and chemical similarity to its parent compound .

Properties

Molecular Formula |

C19H23ClN2O2S |

|---|---|

Molecular Weight |

383.9 g/mol |

IUPAC Name |

[6-chloro-3-(2,3,4,5,6-pentadeuteriophenyl)pyridazin-4-yl] octylsulfanylformate |

InChI |

InChI=1S/C19H23ClN2O2S/c1-2-3-4-5-6-10-13-25-19(23)24-16-14-17(20)21-22-18(16)15-11-8-7-9-12-15/h7-9,11-12,14H,2-6,10,13H2,1H3/i7D,8D,9D,11D,12D |

InChI Key |

JTZCTMAVMHRNTR-ZZQOZVHYSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NN=C(C=C2OC(=O)SCCCCCCCC)Cl)[2H])[2H] |

Canonical SMILES |

CCCCCCCCSC(=O)OC1=CC(=NN=C1C2=CC=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyridate-d5 is synthesized through a palladium-catalyzed hydrogen/deuterium exchange reaction. This process involves the reaction of pyridine vapor with heavy water (D2O) under the influence of a palladium catalyst. The reaction conditions typically include elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure high yield and purity. The reaction is carefully monitored to maintain the desired isotopic purity, which is crucial for its applications in analytical chemistry .

Chemical Reactions Analysis

Types of Reactions

Pyridate-d5 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form pyridine N-oxide-d5.

Reduction: It can be reduced to form dihydropyridine-d5 derivatives.

Substitution: This compound can participate in nucleophilic substitution reactions, where the deuterium atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products Formed

Oxidation: Pyridine N-oxide-d5

Reduction: Dihydropyridine-d5 derivatives

Substitution: Various substituted pyridine-d5 derivatives

Scientific Research Applications

Pyridate-d5 has a wide range of applications in scientific research:

Chemistry: Used as an internal standard in NMR spectroscopy to study molecular structures and dynamics.

Biology: Employed in metabolic studies to trace biochemical pathways.

Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.

Industry: Applied in the development of new materials and catalysts .

Mechanism of Action

The mechanism of action of pyridate-d5 is primarily related to its role as an NMR probe. The deuterium atoms in this compound provide distinct signals in NMR spectroscopy, allowing researchers to study the molecular environment and interactions. The compound interacts with various molecular targets, providing insights into the structure and dynamics of complex systems .

Comparison with Similar Compounds

Comparison with Pyridate

Structural and Physicochemical Properties

- Deuterium Effects: The substitution of hydrogen with deuterium increases molecular weight and alters vibrational modes, improving detection specificity in isotopic labeling studies.

- Analytical Utility : this compound is preferred in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for its near-identical retention time to Pyridate but distinct mass-to-charge (m/z) ratio, enabling precise quantification .

Functional Differences

- Application: Pyridate is a post-emergence herbicide used to control broadleaf weeds in crops like cereals and rice .

- Stability : Deuterium substitution may enhance metabolic stability in biological systems, though this is less relevant for its primary analytical role .

Comparison with Deuterated Pyridine (Pyridine-d5)

Structural and Functional Contrast

- Structural Differences : this compound contains a pyridazine ring (two adjacent nitrogen atoms) and a thioester group, whereas Pyridine-d5 is a simple deuterated aromatic solvent with a single nitrogen atom .

- Applications : Pyridine-d5 is widely used in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium content, which reduces proton interference. In contrast, this compound’s niche lies in agrochemical residue analysis .

Research Findings and Data

Analytical Performance

A 2021 study validated a method for analyzing this compound with ≤2% relative standard deviation (RSD) in precision and ≥98% accuracy in spike-recovery tests, outperforming non-deuterated analogs in complex matrices like soil and plant extracts .

Isotopic Purity

Biosotop Chemicals reports this compound’s isotopic purity as ≥98% D , critical for minimizing interference in quantitative assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.